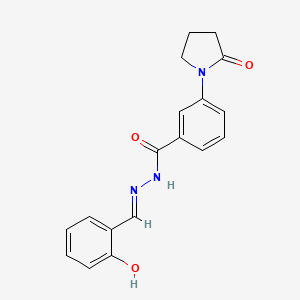
4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone, also known as BHQ, is a chemical compound that has shown promising results in scientific research. BHQ is a derivative of 8-hydroxyquinoline and naphthaldehyde, and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in various physiological processes such as tissue remodeling and wound healing. 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has also been shown to inhibit the replication of certain viruses, including hepatitis C virus (HCV).
Biochemical and Physiological Effects:
4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has also been shown to increase the expression of certain genes involved in zinc homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has some limitations, including its relatively low solubility in aqueous solutions and its potential to form complexes with other metal ions.
Direcciones Futuras
There are several future directions for the use of 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone in scientific research. One potential direction is the development of 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone-based fluorescent probes for imaging of zinc ions in biological systems. Another direction is the development of 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone-based inhibitors of MMPs for the treatment of various diseases such as cancer and arthritis. Additionally, the potential use of 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone as an anti-viral agent for the treatment of HCV and other viral infections is an area of ongoing research.
Conclusion:
In conclusion, 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone is a promising chemical compound that has shown potential for use in various scientific research applications. Its ease of synthesis, stability, and low toxicity make it an attractive compound for use in lab experiments. Further research is needed to fully understand the mechanism of action of 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone and to explore its potential use in the development of new therapies for various diseases.
Métodos De Síntesis
4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone can be synthesized using various methods, including the reaction of 4-bromo-1-hydroxy-2-naphthaldehyde with 8-hydroxyquinoline and hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions, and the product is purified using column chromatography. Other methods include the reaction of 4-bromo-1-hydroxy-2-naphthaldehyde with 8-aminoquinoline and subsequent hydrazone formation.
Aplicaciones Científicas De Investigación
4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has also been studied for its potential use in fluorescent imaging of zinc ions in biological systems.
Propiedades
IUPAC Name |
4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-17-11-14(20(25)16-8-2-1-7-15(16)17)12-23-24-18-9-3-5-13-6-4-10-22-19(13)18/h1-12,24-25H/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVILWCKADSZELS-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C=NNC3=CC=CC4=C3N=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)/C=N/NC3=CC=CC4=C3N=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6115697.png)
![2-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B6115701.png)
![5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6115709.png)
![2-[4-(2,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6115742.png)

![1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6115748.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide](/img/structure/B6115760.png)
![2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6115764.png)

![6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6115786.png)
![6-(3-fluorophenyl)-N-(3-isoxazolylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6115793.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-2-methyl-4-quinolinecarbohydrazide hydrochloride](/img/structure/B6115795.png)
![7-(difluoromethyl)-2-(1-ethyl-1H-pyrazol-3-yl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6115801.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6115821.png)